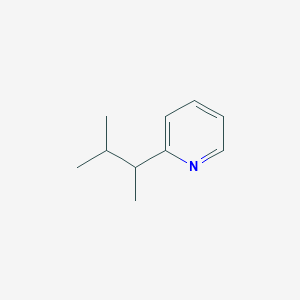

2-(3-Methylbutan-2-yl)pyridine

Description

2-(3-Methylbutan-2-yl)pyridine is a pyridine derivative featuring a branched alkyl substituent at the 2-position of the pyridine ring. The substituent, 3-methylbutan-2-yl, introduces steric and electronic effects that influence the compound’s physical properties and reactivity. Pyridine derivatives with branched alkyl chains are often explored in pharmaceutical and materials science due to their tunable solubility and stability .

Properties

IUPAC Name |

2-(3-methylbutan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)9(3)10-6-4-5-7-11-10/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFHKZSPESVTDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutan-2-yl)pyridine typically involves the alkylation of pyridine with an appropriate alkyl halide. One common method is the reaction of pyridine with 3-methylbutan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of 2-(3-Methylbutan-2-yl)pyridine may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced separation techniques may also be employed to improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylbutan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced pyridine derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated pyridine derivatives, sulfonylated pyridine derivatives, nitrated pyridine derivatives.

Scientific Research Applications

2-(3-Methylbutan-2-yl)pyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized pyridine derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylbutan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring allows for interactions with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The 3-methylbutan-2-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural and functional differences between 2-(3-Methylbutan-2-yl)pyridine and related pyridine derivatives, based on the provided evidence:

Table 1: Comparative Analysis of Pyridine Derivatives

Key Comparisons:

Substituent Effects on Polarity: Alkyl-substituted pyridines (e.g., 2-(3-methylbutyl)pyridine) are less polar than derivatives with hydroxyl (-OH) or amino (-NH2) groups. For example, (2-Chloro-5-methylpyridin-3-yl)methanol’s -OH group increases water solubility compared to purely alkylated pyridines . The tributylstannyl group in 3-Methyl-2-(tributylstannyl)pyridine drastically increases molecular weight and lipophilicity, making it suitable for organometallic reactions .

Biological Activity :

- Imidazo[4,5-b]pyridine derivatives (e.g., ) exhibit enhanced bioactivity due to their fused heterocyclic system, which mimics purine bases in DNA/RNA .

- Dopamine D4 receptor antagonists like S 18126 () highlight the pharmacological relevance of pyridine scaffolds, though their activity depends on substituent specificity (e.g., chloro or piperazine groups) .

Synthetic Utility: Branched alkyl pyridines are often synthesized via Friedel-Crafts alkylation or cross-coupling reactions, whereas stannyl derivatives () are intermediates in metal-catalyzed reactions . Amino- and hydroxyl-substituted pyridines (–18) are valuable for constructing hydrogen-bonding networks in drug design .

Thermodynamic and Computational Data :

- Density functional theory (DFT) studies () have shown that exact-exchange terms improve accuracy in predicting properties like atomization energies, which could aid in modeling alkyl-pyridine interactions .

Limitations and Gaps:

Direct experimental data on 2-(3-Methylbutan-2-yl)pyridine (e.g., solubility, toxicity) are absent in the provided evidence. Comparisons rely on structural analogs, and further studies are needed to validate extrapolated properties.

Biological Activity

Overview

2-(3-Methylbutan-2-yl)pyridine is a pyridine derivative characterized by a six-membered aromatic ring with a nitrogen atom and a 3-methylbutan-2-yl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and antifungal properties. The unique structural features of this compound influence its interaction with biological systems, making it a subject of interest for further research.

The chemical structure of 2-(3-Methylbutan-2-yl)pyridine can be represented as follows:

This compound's synthesis typically involves the alkylation of pyridine using 3-methylbutan-2-yl bromide in the presence of a base like potassium carbonate, often carried out in solvents such as dimethylformamide (DMF) under reflux conditions. The resulting compound can undergo various chemical reactions including oxidation, reduction, and electrophilic substitution, which can further modify its biological activity.

Antimicrobial Properties

Research indicates that 2-(3-Methylbutan-2-yl)pyridine exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains and fungi. The compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with established antimicrobial agents, suggesting its potential as a lead compound for drug development .

Anticancer Activity

Recent investigations have explored the anticancer potential of pyridine derivatives, including 2-(3-Methylbutan-2-yl)pyridine. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism involves modulation of apoptosis-related gene expression, including upregulation of pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes such as Bcl-2 .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Cytotoxicity | IC50 values ranging from 0.76 to 21.5 μM against MCF-7 |

The biological activity of 2-(3-Methylbutan-2-yl)pyridine is attributed to its ability to interact with various molecular targets within cells. The pyridine ring facilitates interactions through hydrogen bonding and π-π stacking with biological macromolecules such as proteins and nucleic acids. The lipophilicity imparted by the 3-methylbutan-2-yl group enhances membrane permeability, influencing bioavailability and distribution within biological systems .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various pyridine derivatives found that 2-(3-Methylbutan-2-yl)pyridine exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics. The study emphasized the need for further exploration into its mechanism and potential modifications to enhance efficacy.

- Anticancer Research : In vivo studies demonstrated that administration of 2-(3-Methylbutan-2-yl)pyridine resulted in significant tumor reduction in animal models bearing breast cancer xenografts. The tumor inhibition ratio reached approximately 56.1%, indicating promising therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.